6-Azidonaphthalene-1-sulfonyl chloride
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Overview
Description
6-Azidonaphthalene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an azido group (-N₃) attached to a naphthalene ring, which is further substituted with a sulfonyl chloride group (-SO₂Cl)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azidonaphthalene-1-sulfonyl chloride typically involves the introduction of the azido group to a naphthalene derivative followed by sulfonylation. One common method includes the following steps:
Nitration: Naphthalene is nitrated to form 6-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 6-aminonaphthalene.
Diazotization: The amino group is converted to a diazonium salt.
Azidation: The diazonium salt is treated with sodium azide to form 6-azidonaphthalene.
Sulfonylation: Finally, 6-azidonaphthalene is reacted with chlorosulfonic acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and safety. These methods often involve continuous flow processes and the use of automated systems to handle hazardous reagents like sodium azide and chlorosulfonic acid.
Chemical Reactions Analysis
Types of Reactions
6-Azidonaphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols under basic conditions.
Cycloaddition: Catalysts such as copper(I) or ruthenium complexes.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of 6-aminonaphthalene-1-sulfonyl chloride.
Scientific Research Applications
6-Azidonaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Azidonaphthalene-1-sulfonyl chloride is primarily based on its reactivity towards nucleophiles and its ability to undergo cycloaddition reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, while the azido group can participate in cycloaddition reactions to form stable triazole rings. These properties enable the compound to act as a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
6-Aminonaphthalene-1-sulfonyl chloride: Similar structure but with an amino group instead of an azido group.
6-Nitronaphthalene-1-sulfonyl chloride: Contains a nitro group instead of an azido group.
6-Bromonaphthalene-1-sulfonyl chloride: Contains a bromo group instead of an azido group.
Uniqueness
6-Azidonaphthalene-1-sulfonyl chloride is unique due to the presence of the azido group, which imparts distinct reactivity and enables specific transformations such as cycloaddition reactions. This makes it a valuable compound in synthetic chemistry and various applications where the formation of triazole rings is desired.
Properties
IUPAC Name |
6-azidonaphthalene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2S/c11-17(15,16)10-3-1-2-7-6-8(13-14-12)4-5-9(7)10/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURWXJJVERSDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=[N+]=[N-])C(=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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